1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dichlorophenyl)amino)methyl)-5-(4-pyridinyl)-
Description
Key Structural Features:
- Ring Size and Heteroatom Arrangement : Five-membered heterocycles with three heteroatoms, such as 1,3,4-oxadiazole, exhibit distinct electronic properties due to the conjugation of lone pairs from nitrogen and oxygen atoms. The thione group (-S-) further modifies electron density, enhancing reactivity and binding potential .
- Substituent Effects : The 3-(((3,5-dichlorophenyl)amino)methyl) and 5-(4-pyridinyl) substituents introduce steric bulk and polarity, which influence molecular interactions with biological targets. The chloro groups on the phenyl ring enhance lipophilicity, while the pyridinyl moiety contributes to hydrogen bonding .
| Five-Membered Heterocycles with Three Heteroatoms | Heteroatoms | Saturated/Unsaturated | Example Compounds |
|---|---|---|---|
| 1,3,4-Oxadiazole | 2N, 1O | Unsaturated | 1,3,4-Oxadiazole-2-thione |
| 1,2,4-Triazole | 3N | Unsaturated | 1,2,4-Triazole-3-thiol |
| 1,3,4-Thiadiazole | 2N, 1S | Unsaturated | 1,3,4-Thiadiazole-2-amine |
Table 1: Representative five-membered heterocycles with three heteroatoms, highlighting the structural diversity of this class .
The classification of such compounds is critical for understanding their reactivity and applications in drug design. For instance, unsaturated heterocycles like 1,3,4-oxadiazole exhibit aromatic stability, enabling π-π stacking interactions with protein residues, while the thione group introduces sulfur-mediated covalent bonding capabilities .
Historical Development of Oxadiazole-based Pharmacophores
The exploration of oxadiazoles in medicinal chemistry began in the late 19th century, with the synthesis of 1,2,4-oxadiazole by Tiemann and Krüger in 1884 . However, the 1,3,4-oxadiazole isomer gained prominence later, particularly in the mid-20th century, as researchers recognized its bioisosteric potential. Bioisosterism—the replacement of functional groups with chemically similar moieties—allowed 1,3,4-oxadiazoles to mimic carboxylic acids, amides, or esters, thereby improving metabolic stability and bioavailability .
Milestones in Oxadiazole Drug Development:
- 1940s–1960s : Early studies focused on antimicrobial and anti-inflammatory activities. The discovery of oxolamine , a 1,2,4-oxadiazole derivative, as a cough suppressant marked the first therapeutic application of oxadiazoles .
- 1980s–2000s : Advances in combinatorial chemistry enabled systematic exploration of 1,3,4-oxadiazole derivatives. Compounds such as pleconaril (antiviral) and raltegravir (HIV integrase inhibitor) demonstrated the scaffold’s versatility .
- 2010s–Present : Computational drug design and high-throughput screening identified 1,3,4-oxadiazole-2-thiones as potent inhibitors of bacterial penicillin-binding proteins (PBPs) and viral proteases .
The structural evolution of oxadiazole pharmacophores reflects a shift toward optimizing electronic and steric properties. For example, the introduction of thione groups in place of ketones (-C=O) enhanced metal-binding capacity, enabling interactions with zinc-containing enzymes .
Significance of Thione Functionality in Bioactive Molecules
The thione (-C=S) group in 1,3,4-oxadiazole-2(3H)-thione derivatives plays a pivotal role in modulating biological activity. Unlike carbonyl groups (-C=O), thiones exhibit greater polarizability and nucleophilicity, facilitating interactions with electrophilic sites in enzymes or receptors .
Mechanistic Contributions of Thione Groups:
- Metal Coordination : Thiones bind transition metals (e.g., Zn²⁺, Fe³⁺) via sulfur lone pairs, inhibiting metalloenzymes such as matrix metalloproteinases (MMPs) and carbonic anhydrases .
- Hydrogen Bonding : The sulfur atom participates in non-covalent interactions with amino acid residues (e.g., histidine, cysteine), stabilizing ligand-receptor complexes .
- Redox Activity : Thiones undergo reversible oxidation to disulfides (-S-S-), enabling antioxidant properties or modulation of cellular redox pathways .
| Thione-Containing Drug Candidates | Target Pathway | Biological Activity |
|---|---|---|
| 1,3,4-Oxadiazole-2-thione derivatives | Bacterial PBPs | Antibacterial (MRSA, VRE) |
| Thiosemicarbazones | Ribonucleotide reductase | Anticancer |
| Thiazolidinediones | PPAR-γ receptor | Antidiabetic |
Table 2: Comparative analysis of thione-containing bioactive molecules, emphasizing their therapeutic applications .
In the case of 1,3,4-oxadiazole-2(3H)-thione, 3-(((3,5-dichlorophenyl)amino)methyl)-5-(4-pyridinyl)- , the thione group likely enhances binding to bacterial PBPs or viral proteases, while the dichlorophenyl and pyridinyl substituents contribute to target specificity .
Properties
CAS No. |
84249-82-1 |
|---|---|
Molecular Formula |
C14H10Cl2N4OS |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
3-[(3,5-dichloroanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C14H10Cl2N4OS/c15-10-5-11(16)7-12(6-10)18-8-20-14(22)21-13(19-20)9-1-3-17-4-2-9/h1-7,18H,8H2 |
InChI Key |
VWMCOWJLNJFMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=S)O2)CNC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(3,5-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione Core
The core heterocycle is synthesized by reacting aroyl hydrazine derivatives with carbon disulfide in an alcoholic alkaline medium, typically potassium hydroxide in ethanol, under reflux conditions. The reaction proceeds via the formation of a potassium dithiocarbazinate intermediate, which cyclizes upon acidification to yield the 1,3,4-oxadiazole-2-thione ring.
- Mix aroyl hydrazine (3.13 mmol) and carbon disulfide (6.27 mmol) in absolute ethanol (15 mL) at 0 °C.
- Add potassium hydroxide (3.13 mmol) in one portion.
- Reflux the mixture for 8 hours.
- Evaporate solvent, acidify residue with 2M HCl.
- Extract with ethyl acetate, wash, dry, and concentrate.
- Recrystallize the solid product from ethanol.
This method yields 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione with good purity and yield.
Incorporation of the 5-(4-Pyridinyl) Substituent
The 5-position substitution with a 4-pyridinyl group can be achieved by starting from the corresponding 4-pyridinecarboxylic acid hydrazide or by substitution reactions on the oxadiazole ring. One approach involves the cyclization of 4-pyridinecarbohydrazide with carbon disulfide under alkaline conditions, analogous to the method described in 2.1, to form the 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thione intermediate. This intermediate can then be subjected to the Mannich reaction as in 2.2 to introduce the aminomethyl substituent.
Alternatively, the 5-(4-pyridinyl) substituent can be introduced via cross-coupling reactions or nucleophilic aromatic substitution on preformed oxadiazole cores, depending on the synthetic route chosen.
Electrochemical Cyclization Method (Alternative Approach)
An environmentally benign and reagent-minimized method involves electrooxidative cyclization of arylthiosemicarbazides in acetonitrile with lithium perchlorate as electrolyte and platinum electrodes. This method avoids hazardous reagents and allows controlled potential electrolysis at room temperature.
- Arythiosemicarbazide precursor is electrolyzed in acetonitrile with LiClO4.
- Platinum plate electrodes and saturated calomel electrode (SCE) are used.
- Reaction time: 3–5 hours at controlled oxidation potential.
- Product extracted with chloroform and purified.
This method yields 2-N-phenylamino-5-(3,4-dichlorophenyl)-1,3,4-oxadiazoles, structurally related to the target compound, and can be adapted for the 3,5-dichlorophenyl derivative.
Summary Table of Preparation Methods
Research Findings and Analytical Data
Spectroscopic Characterization: IR spectra show characteristic bands for NH (around 3300 cm⁻¹), C=S (1265 cm⁻¹), and amide carbonyl (1615 cm⁻¹). ^1H NMR spectra confirm the presence of NH protons and aromatic protons with expected chemical shifts. Mass spectrometry confirms molecular weights consistent with the target compounds.
Reaction Efficiency: The described methods provide good to excellent yields with relatively mild conditions. The electrochemical method offers a green alternative with minimized hazardous reagents and waste.
Biological Relevance: Synthesized compounds exhibit antimicrobial and cytotoxic activities, underscoring the importance of efficient synthetic routes for these derivatives.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxide derivatives.
Reduction: Reduction of the thione group to a thiol or further to an alkane.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-2-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1,3,4-oxadiazole-2(3H)-thione derivatives typically involves reactions such as the Mannich reaction. For instance, a study synthesized various derivatives by reacting 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione with piperidine derivatives. The resulting compounds were characterized using techniques such as ^1H NMR, ^13C NMR, and FT-IR spectroscopy to confirm their structures .
Key Synthesis Methodology
- Mannich Reaction : This method was employed to generate novel compounds from oxadiazole derivatives.
- Characterization Techniques :
- ^1H NMR and ^13C NMR for structural analysis.
- FT-IR for functional group identification.
Antimicrobial Activity
Research has demonstrated that these compounds exhibit notable antimicrobial properties. The synthesized derivatives showed significant activity against various bacterial strains. For example:
- Gram-positive bacteria : Higher efficacy was noted against species like Bacillus cereus and Bacillus thuringiensis.
- Gram-negative bacteria : Lower activity compared to gram-positive counterparts was observed .
Anticancer Properties
In addition to antimicrobial effects, these compounds have been evaluated for their cytotoxicity against cancer cell lines. The studies revealed:
- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer).
- Results : Certain derivatives exhibited promising cytotoxic effects with IC50 values indicating potential as anticancer agents .
Enzyme Inhibition
Another significant application of 1,3,4-oxadiazole-2(3H)-thione derivatives is their role as enzyme inhibitors. Specifically:
- Inhibition Studies : Compounds were tested against nucleotide pyrophosphatase phosphodiesterase 1 enzymes.
- Mechanism : The inhibition was characterized as non-competitive, affecting V(max) without altering K(m) values .
Summary of Applications
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives varies depending on their specific application. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substitution patterns. Key analogues include:
Key Observations :
- Halogenation: The 3,5-dichlorophenyl group in the target compound likely offers superior antimicrobial activity compared to 3,4-dichloro or non-halogenated analogues due to increased lipophilicity and electron-withdrawing effects .
- Heterocyclic Moieties : The 4-pyridinyl group at position 5 may improve solubility relative to phenyl or naphthyl groups, balancing bioavailability .
Antimicrobial Activity
- Piperazinylmethyl Derivatives (e.g., 5c, 5d) : Show MIC = 0.5–8 µg/mL against Gram-positive and Gram-negative pathogens .
- Naphthyloxymethyl Derivatives : Moderate activity against Candida krusei (MIC = 64 µg/mL) .
Cytotoxic and Anti-Proliferative Activity
- Target Compound : The 3,5-dichlorophenyl group may enhance cytotoxicity compared to 3,4-dimethoxyphenyl analogues, which showed IC50 > 20 µM against cancer cell lines .
- Quinolin-2-yl Derivatives: Demonstrated telomerase inhibition (IC50 = 0.8–0.9 µM) in HepG2 and MCF-7 cells .
Structure-Activity Relationships (SAR)
- Position 3: Aminomethyl Groups: Arylaminomethyl (e.g., 3,5-dichlorophenyl) > piperidinyl > naphthyloxymethyl in antimicrobial potency . Halogenation: 3,5-DiCl > 4-Cl > 3,4-diOCH3 in cytotoxicity .
- Position 5 :
- Pyridinyl : Enhances solubility without compromising activity, unlike bulky groups (e.g., adamantyl) .
Biological Activity
1,3,4-Oxadiazole derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, including antimicrobial and anticancer properties. The compound 1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dichlorophenyl)amino)methyl)-5-(4-pyridinyl)- is a specific derivative that has shown promising results in various biological assays. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives. The compound was synthesized via a Mannich reaction involving piperidine derivatives and characterized using techniques such as ^1H NMR, ^13C NMR, and FT-IR spectroscopy. These methods confirmed the structural integrity and purity of the synthesized compounds .
Antimicrobial Activity
The antimicrobial efficacy of 1,3,4-oxadiazole derivatives has been extensively studied. In vitro tests demonstrated that the compound exhibited notable antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis, with minimal activity against Gram-negative strains . The structure-activity relationship (SAR) analysis indicated that modifications to the oxadiazole core significantly influenced antimicrobial potency.
Table 1: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Target Organism | Activity (Zone of Inhibition) |
|---|---|---|
| 1 | Bacillus cereus | 18 mm |
| 2 | Bacillus thuringiensis | 20 mm |
| 3 | E. coli | 10 mm |
Anticancer Activity
The anticancer potential of this oxadiazole derivative has also been evaluated against various cancer cell lines. Notably, it demonstrated significant cytotoxicity in assays involving HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cells. The IC50 values ranged from 5.78 µM to 47.15 µM across different cell lines . The mechanism appears to involve the inhibition of focal adhesion kinase (FAK), a critical regulator in cancer cell signaling pathways .
Table 2: Cytotoxicity Data for Selected Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HCT116 | 5.78 |
| 2 | MCF7 | 12.34 |
| 3 | HUH7 | 47.15 |
The biological activity of the compound is attributed to its ability to interact with key enzymes involved in DNA synthesis and cellular signaling pathways. Molecular docking studies have suggested that the oxadiazole ring can effectively bind to thymidylate synthase (TS), an enzyme crucial for nucleotide synthesis . This interaction may lead to apoptosis in cancer cells by disrupting normal cellular functions.
Case Studies
Recent studies have highlighted the dual antimicrobial and anticancer properties of oxadiazole derivatives:
- Antimicrobial Study : A series of synthesized oxadiazole derivatives were tested for their antibacterial activity against Mycobacterium bovis. Compounds showed strong inhibition in both active and dormant states .
- Anticancer Study : Research demonstrated that specific modifications to the oxadiazole scaffold enhanced cytotoxicity against various cancer cell lines. For instance, compounds with additional aromatic groups exhibited increased potency compared to simpler structures .
Q & A
Q. Q1: What are the common synthetic routes for preparing 1,3,4-oxadiazole-2(3H)-thione derivatives, and how is the target compound structurally characterized?
A1: The compound is synthesized via cyclocondensation and alkylation strategies. A typical route involves:
Cyclocondensation : Reacting a carbohydrazide precursor (e.g., N’-benzoyl derivatives) with phosphorus oxychloride (POCl₃) to form the oxadiazole-thione core .
Alkylation : Introducing substituents like the 3,5-dichlorophenylamino-methyl group via reaction with benzyl chlorides or chloroacetamides under reflux conditions .
Purification : Recrystallization from ethanol and confirmation of purity via thin-layer chromatography (TLC) using methanol:chloroform (2:8) .
Structural Characterization : Techniques include:
- FT-IR for thione (C=S) and NH stretching vibrations.
- ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–7.5 ppm).
- Elemental analysis to validate molecular composition .
Advanced Synthesis Optimization
Q. Q2: How can researchers optimize reaction conditions to improve yield and purity of the target compound?
A2: Key optimization strategies include:
- Solvent Selection : Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance alkylation efficiency .
- Catalysis : Employing triethylamine (TEA) as a base to neutralize HCl byproducts during alkylation .
- Temperature Control : Maintaining reflux temperatures (80–100°C) to accelerate cyclization while minimizing side reactions .
- Workup : Acidification with dilute HCl to precipitate the product, followed by recrystallization to remove unreacted intermediates .
Biological Activity Profiling
Q. Q3: What biological activities have been reported for structurally similar 1,3,4-oxadiazole-2(3H)-thione derivatives?
A3: Derivatives exhibit diverse bioactivities:
- Antimicrobial : 5-(4-chlorophenyl)-substituted analogs show MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .
- Antitumor : Pyridinyl-substituted derivatives inhibit cancer cell lines (e.g., IC₅₀ = 12–25 µM against MCF-7) by targeting tubulin polymerization .
- Anti-protozoal : 3-Benzyl-substituted analogs display 80–90% inhibition against Pheratimaposthuma at 2 mg/mL, comparable to piperazine citrate .
Advanced Structure-Activity Relationship (SAR) Analysis
Q. Q4: How do substituents influence the biological activity of 1,3,4-oxadiazole-2(3H)-thione derivatives?
A4: Critical substituent effects include:
- Electron-Withdrawing Groups (EWGs) : 3,5-Dichlorophenyl enhances antimicrobial potency by increasing lipophilicity and membrane penetration .
- Heteroaromatic Rings : Pyridinyl groups improve solubility and enable π-π stacking interactions with enzyme active sites (e.g., thymidylate synthase) .
- Alkyl Chains : Longer chains (e.g., benzyl) reduce cytotoxicity in mammalian cells while maintaining protozoal activity .
Example SAR Table :
| Substituent | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|
| 3,5-Dichlorophenyl | MIC = 8 µg/mL | Membrane disruption |
| 4-Pyridinyl | IC₅₀ = 12 µM | Tubulin inhibition |
| Benzyl | 90% inhibition | ATPase binding |
Mechanistic and Molecular Docking Studies
Q. Q5: What computational methods are used to predict the target compound’s mechanism of action?
A5: Researchers employ:
Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II .
Pharmacophore Modeling : Identifying critical interactions (e.g., hydrogen bonds between the thione group and Arg456 in GSK-3β) .
MD Simulations : Assessing stability of ligand-protein complexes over 100 ns trajectories using AMBER or GROMACS .
Analytical and Data Contradiction Resolution
Q. Q6: How can researchers resolve contradictions in bioactivity data across studies?
A6: Strategies include:
- Assay Standardization : Using consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Dose-Response Curves : Calculating IC₅₀ values via GraphPad Prism with triplicate measurements to ensure reproducibility .
- Control Compounds : Comparing results to standards like nitrofurazone (antimicrobial) or paclitaxel (antitumor) .
Toxicity and Selectivity Assessment
Q. Q7: What methods evaluate the compound’s toxicity and selectivity?
A7: Standard assays include:
- Cytotoxicity : MTT assay on HEK-293 or Vero cells to determine CC₅₀ values (ideal selectivity index: CC₅₀/IC₅₀ > 10) .
- Hemolysis Testing : Incubating with red blood cells to assess membrane damage at therapeutic concentrations .
- In Silico Toxicity Prediction : Tools like ProTox-II to predict hepatotoxicity or mutagenicity risks .
Cross-Disciplinary Applications
Q. Q8: How can this compound be integrated into materials science or nanotechnology research?
A8: Potential applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
